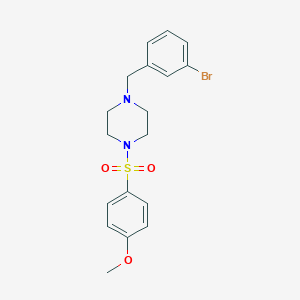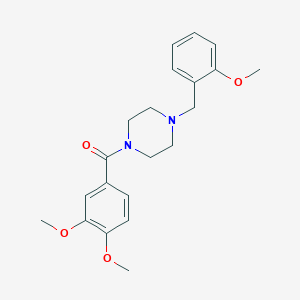
N-(4-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide, also known as CPP or CPP-109, is a chemical compound that has gained attention in the scientific community due to its potential as a treatment for addiction. CPP-109 is a derivative of a compound called vigabatrin, which is used to treat epilepsy. However, CPP-109 has been found to have a unique mechanism of action that makes it a promising candidate for treating addiction.
Mechanism of Action
N-(4-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide-109 works by inhibiting an enzyme called gamma-aminobutyric acid (GABA) transaminase. This enzyme breaks down GABA, a neurotransmitter that plays a role in regulating reward and motivation pathways in the brain. By inhibiting GABA transaminase, N-(4-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide-109 increases GABA levels in the brain, which may reduce drug craving and reward-seeking behavior.
Biochemical and Physiological Effects
In addition to its effects on GABA levels, N-(4-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide-109 has been shown to alter the activity of several other neurotransmitters, including dopamine, serotonin, and glutamate. These changes may contribute to its anti-addictive effects. N-(4-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide-109 has also been found to have anxiolytic and anticonvulsant properties, which may make it useful for treating anxiety and seizure disorders.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide-109 is that it has been well-studied in both animal models and humans, so there is a wealth of data available on its pharmacology and safety. However, one limitation is that it has not yet been approved for clinical use, so researchers must obtain special permission to use it in their experiments.
Future Directions
There are several potential future directions for research on N-(4-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide-109. One area of interest is its potential for treating other types of addiction, such as opioid addiction. Another direction is to investigate the optimal dosing and administration of N-(4-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide-109 for maximum efficacy and safety. Finally, researchers may explore the use of N-(4-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide-109 in combination with other drugs or behavioral therapies to enhance its anti-addictive effects.
Synthesis Methods
The synthesis of N-(4-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide-109 involves several steps, starting with the reaction of 4-chlorobenzoyl chloride with 4-methylpiperidine to form N-(4-chlorobenzoyl)-4-methylpiperidine. This compound is then reacted with 3-bromopropionyl chloride to form N-(4-chlorobenzoyl)-3-(4-methylpiperidin-1-yl)propanamide. Finally, the 4-chlorobenzoyl group is removed using sodium hydroxide to yield N-(4-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide-109.
Scientific Research Applications
N-(4-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide-109 has been studied extensively for its potential as a treatment for addiction, particularly for cocaine and alcohol addiction. In preclinical studies, N-(4-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide-109 has been shown to reduce drug-seeking behavior and relapse in animal models of addiction. Clinical trials in humans have also shown promise, with one study finding that N-(4-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide-109 reduced cocaine use in treatment-resistant cocaine addicts.
properties
Product Name |
N-(4-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide |
|---|---|
Molecular Formula |
C15H21ClN2O |
Molecular Weight |
280.79 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3-(4-methylpiperidin-1-yl)propanamide |
InChI |
InChI=1S/C15H21ClN2O/c1-12-6-9-18(10-7-12)11-8-15(19)17-14-4-2-13(16)3-5-14/h2-5,12H,6-11H2,1H3,(H,17,19) |
InChI Key |
SBDBWDDRUWOMBR-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3-Chlorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone](/img/structure/B248761.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B248764.png)

![1-(3-Fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248766.png)



![1-(2-Methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248771.png)
![{4-[4-(Methylsulfanyl)benzyl]piperazin-1-yl}(phenyl)methanone](/img/structure/B248773.png)


